N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₁H₂₂N₂O. It is primarily used for research purposes and has various applications in scientific studies. This compound is known for its unique structure, which includes a cyclopropane ring and an amide group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-[(pentan-3-yl)amino]ethanol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:
- Activation of cyclopropanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Addition of 2-[(pentan-3-yl)amino]ethanol to the activated acid.
- Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
While the compound is mainly used for research, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. Large-scale synthesis would involve automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carboxamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and amide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide
- 2-[(pentan-3-yl)amino]ethan-1-ol
Uniqueness
N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the positioning of the amide group. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[2-(pentan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-10(4-2)12-7-8-13-11(14)9-5-6-9/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
IBYHLGLQZQRHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
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